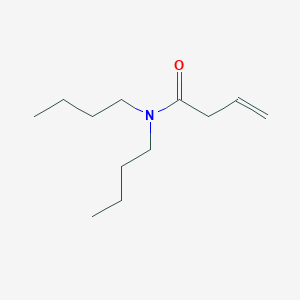
N,N-Dibutylbut-3-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutylbut-3-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dibutylbut-3-enamide can be synthesized through several methods. One common approach involves the dehydrogenation of N,N-dibutylbutanamide. This reaction can be facilitated by using an iron-assisted regioselective oxidative desaturation process . Another method involves the direct synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The iron-assisted oxidative desaturation method is preferred for its efficiency and selectivity .
化学反応の分析
Types of Reactions
N,N-Dibutylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming N,N-dibutylbutanamide.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted enamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N-Dibutylbut-3-enamide has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which N,N-Dibutylbut-3-enamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but it is known to interact with proteins and other biomolecules through its amide and double bond functionalities .
類似化合物との比較
Similar Compounds
- N,N-Diethylbut-3-enamide
- N,N-Dimethylbut-3-enamide
- N,N-Dipropylbut-3-enamide
Uniqueness
N,N-Dibutylbut-3-enamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research .
特性
CAS番号 |
920112-93-2 |
|---|---|
分子式 |
C12H23NO |
分子量 |
197.32 g/mol |
IUPAC名 |
N,N-dibutylbut-3-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3 |
InChIキー |
DECBTWHNXADZBM-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

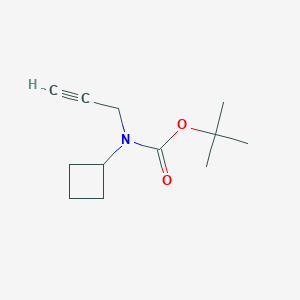
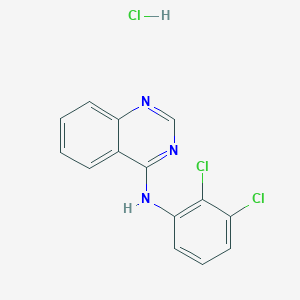
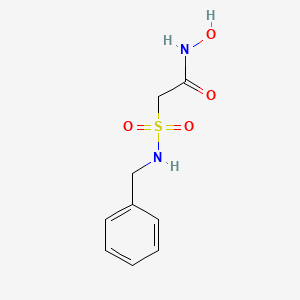
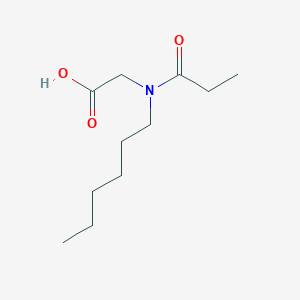
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
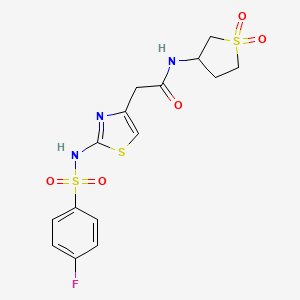

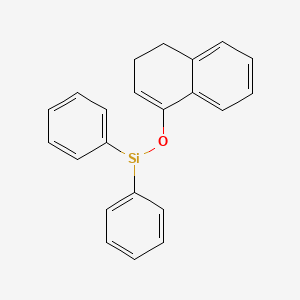
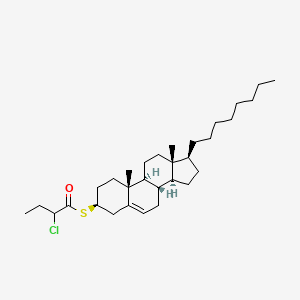
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
